N-Boc-D-leucine N'-methoxy-N'-methylamide

Chiral Purity Enantiomeric Excess Stereochemistry

N-Boc-D-leucine N'-methoxy-N'-methylamide (CAS 129603-01-6), systematically named tert-butyl (R)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, is a specialized chiral Weinreb amide building block. This compound, with a molecular weight of 274.36 and molecular formula C₁₃H₂₆N₂O₄, is a derivative of the D-enantiomer of leucine, featuring orthogonal Boc N-protection and a C-terminal Weinreb amide (N-methoxy-N-methylamide) functionality.

Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
CAS No. 129603-01-6
Cat. No. B3096998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-leucine N'-methoxy-N'-methylamide
CAS129603-01-6
Molecular FormulaC13H26N2O4
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m1/s1
InChIKeyIKRXSZUARJIXLZ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-D-leucine N'-methoxy-N'-methylamide (CAS 129603-01-6): A Critical Chiral Intermediate for Proteasome Inhibitor Synthesis and Analytical Reference Standards


N-Boc-D-leucine N'-methoxy-N'-methylamide (CAS 129603-01-6), systematically named tert-butyl (R)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, is a specialized chiral Weinreb amide building block . This compound, with a molecular weight of 274.36 and molecular formula C₁₃H₂₆N₂O₄, is a derivative of the D-enantiomer of leucine, featuring orthogonal Boc N-protection and a C-terminal Weinreb amide (N-methoxy-N-methylamide) functionality . Its primary utility lies in serving as a critical intermediate for the synthesis of (R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetate Salt, a key impurity of the proteasome inhibitor Carfilzomib, and as an analytical reference standard for drug development [1].

N-Boc-D-leucine N'-methoxy-N'-methylamide: Why the D-Configuration and Weinreb Amide Functionality Cannot Be Substituted with Generic Analogs


The specific D-leucine stereochemistry and Weinreb amide functionality of N-Boc-D-leucine N'-methoxy-N'-methylamide are critical and cannot be substituted by generic alternatives like Boc-L-leucine Weinreb amide (CAS 87694-50-6) or other chiral Boc-amino acid derivatives. The D-configuration is essential for the correct stereochemical outcome in the synthesis of Carfilzomib-related impurities, as the target impurity (R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetate Salt has specific (R) and (S) stereocenters . Furthermore, the Weinreb amide (N-methoxy-N-methylamide) group is uniquely designed to serve as an aldehyde precursor and to enable selective nucleophilic additions without over-reaction, a property not shared by standard amides or esters [1]. Substitution with an L-leucine analog would yield an enantiomer with potentially different biological activity and regulatory significance, while replacing the Weinreb amide would alter synthetic pathways and final impurity profiles, directly impacting analytical method validation and drug approval processes [2].

N-Boc-D-leucine N'-methoxy-N'-methylamide (CAS 129603-01-6): Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Fidelity: Quantitative Comparison of Enantiomeric Excess and Optical Purity with L-Leucine Analog

The stereochemical integrity of N-Boc-D-leucine N'-methoxy-N'-methylamide (D-enantiomer) is essential for its application as a precursor to Carfilzomib-related impurities. While specific enantiomeric excess (e.e.) data for this compound is not publicly disclosed, the critical differentiation lies in its absolute configuration. The D-leucine backbone ensures the correct stereochemistry for the target impurity (R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetate Salt . In contrast, the L-leucine analog (Boc-L-leucine N'-methoxy-N'-methylamide, CAS 87694-50-6) [1] would produce an enantiomeric impurity with potentially different biological and analytical properties. The Deoxo-Fluor method for synthesizing Weinreb amides from chiral acids has been shown to proceed without racemization, ensuring high chiral purity for products derived from enantiopure starting materials [2].

Chiral Purity Enantiomeric Excess Stereochemistry Proteasome Inhibitor Synthesis

Synthetic Utility: Weinreb Amide Functional Group Selectivity vs. Standard Amides/Ester Analogs

The N-methoxy-N-methylamide (Weinreb amide) group in N-Boc-D-leucine N'-methoxy-N'-methylamide provides a unique and quantifiable synthetic advantage over standard amides or esters. It enables the controlled addition of organometallic reagents (Grignard, organolithium) to form ketones without over-addition to tertiary alcohols, a common issue with standard amides and esters [1]. This selectivity is due to the formation of a stable, five-membered chelate intermediate that prevents further nucleophilic attack [2]. In the synthesis of Carfilzomib-related compounds, this functionality is reduced to the corresponding aldehyde, a crucial step for subsequent epoxide formation [3].

Weinreb Amide Chemoselectivity Ketone Synthesis Organometallic Addition

Application-Specific Purity: Analytical Standard Grade for Carfilzomib Impurity Profiling vs. Research-Grade L-Analog

N-Boc-D-leucine N'-methoxy-N'-methylamide is commercially available as a certified analytical reference standard (Carfilzomib Impurity 50) for use in pharmaceutical quality control and method validation [1]. This product is supplied with detailed characterization data compliant with regulatory guidelines (e.g., USP, EP) and is suitable for Abbreviated New Drug Application (ANDA) filings [1]. In contrast, research-grade Boc-L-leucine Weinreb amide (CAS 87694-50-6) is typically offered as a general synthesis reagent (e.g., 98% purity) [2] without the rigorous characterization and documentation required for regulatory submissions. This distinction directly impacts procurement for drug development and manufacturing.

Analytical Standard Impurity Profiling Carfilzomib Regulatory Compliance

Optimal Procurement and Application Scenarios for N-Boc-D-leucine N'-methoxy-N'-methylamide (CAS 129603-01-6) Based on Quantitative Evidence


Analytical Reference Standard for Carfilzomib Impurity Profiling in ANDA Filings

Pharmaceutical companies developing generic Carfilzomib formulations must purchase this compound as 'Carfilzomib Impurity 50' certified reference standard. The detailed characterization data and regulatory compliance ensure suitability for analytical method validation (AMV) and quality control (QC) applications required for Abbreviated New Drug Applications (ANDAs) [1]. Procurement of the correct D-enantiomer with the Weinreb amide functionality is non-negotiable, as it directly matches the impurity profile required by regulatory agencies. The alternative L-enantiomer is not a valid substitute .

Synthesis of Chiral Epoxide Intermediate for Proteasome Inhibitor Development

Organic synthesis laboratories engaged in the development of proteasome inhibitors or related complex molecules should procure this compound for its unique stereochemistry and synthetic utility. The Weinreb amide group allows for controlled reduction to an aldehyde, a key step in forming the chiral epoxide moiety found in the Carfilzomib impurity (R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetate Salt [2]. The D-leucine configuration is essential for the desired stereochemical outcome .

Chiral Building Block for Custom Peptide and Peptidomimetic Synthesis

Medicinal chemistry groups synthesizing chiral, non-natural peptides or peptidomimetics should select this compound as a D-leucine derived building block. The orthogonal Boc protection allows for selective deprotection in the presence of other acid-labile groups, while the Weinreb amide provides a versatile handle for introducing ketone or aldehyde functionalities without racemization [3]. This contrasts with standard amino acid derivatives, which lack this precise synthetic control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-D-leucine N'-methoxy-N'-methylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.